Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone
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Overview
Description
Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is a sulfonated benzoxazole compound with the molecular formula C12H15NO3S and a molecular weight of 253.32.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone typically involves the reaction of 2-aminophenol with propyl bromide to form 2-propyl-1,3-benzoxazole. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and substituted benzoxazole derivatives .
Scientific Research Applications
Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The sulfone group plays a crucial role in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Propyl-1,3-benzoxazole: Lacks the sulfone group, resulting in different chemical properties and reactivity.
Ethyl 2-methyl-1,3-benzoxazol-5-yl sulfone: Similar structure but with a methyl group instead of a propyl group, leading to variations in its biological activity.
Uniqueness
Ethyl 2-propyl-1,3-benzoxazol-5-yl sulfone is unique due to its specific combination of the benzoxazole ring and sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-ethylsulfonyl-2-propyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-5-12-13-10-8-9(17(14,15)4-2)6-7-11(10)16-12/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROPDRFGFWKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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